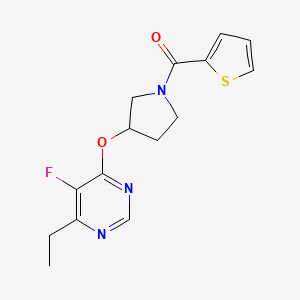

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Beschreibung

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS: 2034574-27-9) is a small-molecule compound featuring a pyrimidine core substituted with ethyl and fluorine groups at positions 6 and 5, respectively. The pyrimidine ring is linked via an oxygen atom to a pyrrolidine moiety, which is further conjugated to a thiophene-2-yl methanone group. Safety guidelines for handling this compound emphasize precautions against heat and ignition sources, indicating possible thermal sensitivity .

Eigenschaften

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S/c1-2-11-13(16)14(18-9-17-11)21-10-5-6-19(8-10)15(20)12-4-3-7-22-12/h3-4,7,9-10H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOQQBZTJAINDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enamination of α-Fluoropropionoacetate Esters

Methyl or ethyl α-fluoropropionoacetate undergoes enamination with ammonia gas in methanol at ≤50°C, yielding the enamine intermediate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 40–50°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Cyclization with Formamide

The enamine intermediate reacts with formamide in the presence of sodium methoxide (2–4 eq.) to form 5-fluoro-6-ethyl-4-hydroxypyrimidine.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Base | Sodium methoxide |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Reaction Time | 12–18 hours |

| Yield | 78–82% |

Functionalization of the Pyrimidine Ring

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 4 is replaced with chlorine to enhance reactivity for subsequent nucleophilic substitution:

$$

\text{5-Fluoro-6-ethyl-4-hydroxypyrimidine} + \text{POCl}3 \rightarrow \text{5-Fluoro-6-ethyl-4-chloropyrimidine} + \text{H}3\text{PO}_4

$$

Conditions :

Etherification with 3-Hydroxypyrrolidine

The chloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with 3-hydroxypyrrolidine. A base such as potassium carbonate facilitates deprotonation of the hydroxyl group.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | K$$2$$CO$$3$$ |

| Temperature | 80–90°C |

| Reaction Time | 24–36 hours |

| Yield | 65–70% |

Coupling with Thiophene-2-carboxylic Acid

Activation of Thiophene-2-carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl$$2$$):

$$

\text{Thiophene-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Thiophene-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}

$$

Conditions :

- Solvent: Dichloromethane

- Temperature: 25°C

- Yield: Quantitative

Amide Bond Formation

The pyrrolidine amine reacts with thiophene-2-carbonyl chloride in the presence of a base:

$$

\text{(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-amine} + \text{Thiophene-2-carbonyl chloride} \rightarrow \text{Target Compound} + \text{HCl}

$$

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 60–65% |

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.42 (m, 1H, thiophene-H), 7.05–6.98 (m, 2H, thiophene-H), 5.30–5.25 (m, 1H, pyrrolidine-OCH), 3.80–3.60 (m, 4H, pyrrolidine-H), 2.90 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 1.30 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$_3$$).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 190.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 158.9 (pyrimidine-C), 142.3 (thiophene-C), 128.5–126.2 (thiophene-C), 79.8 (pyrrolidine-OCH), 48.5–46.2 (pyrrolidine-C), 28.1 (CH$$2$$CH$$3$$), 15.4 (CH$$2$$CH$$_3$$).

Chromatographic Purity

Challenges and Optimization Opportunities

- SNAr Reaction Efficiency : The electron-withdrawing fluorine and ethyl groups activate the pyrimidine ring for substitution, but steric hindrance from the ethyl group may reduce reactivity. Microwave-assisted synthesis could enhance reaction rates.

- Amide Coupling : Low yields may arise from competing side reactions. Switching to coupling agents like HATU or DCC could improve efficiency.

- Purification : Silica gel chromatography remains the standard, but crystallization trials using ethanol/water mixtures may streamline isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrrolidine ring or the fluoropyrimidine moiety, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrrolidine or fluoropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound features a complex structure that includes:

- Pyrrolidine Ring : A five-membered ring containing nitrogen, which contributes to its biological activity.

- Thiophene Moiety : A five-membered ring containing sulfur, enhancing the compound's electronic properties.

- Fluorinated Pyrimidine Derivative : This component is known for its role in cancer treatment due to its ability to inhibit nucleic acid synthesis.

The molecular formula is with a molecular weight of approximately .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. The fluoropyrimidine component is particularly significant due to its established efficacy in cancer treatment. Research indicates that compounds with similar structures can inhibit key enzymes involved in nucleic acid synthesis, potentially leading to reduced cancer cell proliferation and migration .

Anticancer Activity

Preliminary studies have shown that the compound may exhibit promising anticancer properties. Its unique structural features allow it to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The fluorinated pyrimidine component enhances its activity against various cancer cell lines .

Table 1: Summary of Biological Activity Studies

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases related to diseases such as malaria. For instance, compounds structurally related to this one have shown significant inhibition of PfGSK3 and PfPK6, which are novel drug targets for combating resistance to traditional antimalarial therapies .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Compound Structure | IC50 Value (nM) | Reference |

|---|---|---|---|

| PfPK6 | Pyrrolidine-based analogs | 216 - 274 | |

| PfGSK3 | Similar structure modifications | 695 ± 88 |

Industrial Applications

Beyond medicinal uses, the compound is also explored for its applications in materials science. Its unique chemical properties make it suitable for developing new materials with specific electrical or thermal characteristics. The synthesis routes may be optimized for industrial production, focusing on yield and purity .

Wirkmechanismus

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting their function. The pyrrolidine ring can interact with proteins, affecting their structure and function. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

a. Furochromenylideneaminopyrimidinones

Compounds such as 6-[(4-methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones (e.g., 1a,b) share a pyrimidine core but differ in substituents. These derivatives incorporate fused furochromene rings and thioxo groups, which confer analgesic and anti-inflammatory properties . In contrast, the target compound lacks fused aromatic systems but includes a fluorine atom, which may improve bioavailability and target binding.

b. Dihydropyrimidin-2(1H)-thiones

Derivatives like 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone exhibit antimicrobial activity attributed to the thione group, which enhances lipophilicity and metal-binding capacity .

Heterocyclic Systems with Fluorine Substitution

a. Fluorinated Thiazole Derivatives

Compounds such as 3-alkyl-2-(aryl imino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole feature a thiazole ring with a fluorophenyl group. These are synthesized via one-pot reactions using polyvinyl pyridine as a catalyst . While structurally distinct from the target compound, both classes leverage fluorine for electronic effects and metabolic resistance.

b. Fluoropyridine Derivatives

Examples like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime share pyrrolidine and fluorine motifs but incorporate pyridine instead of pyrimidine.

Physicochemical Comparison

| Property | Target Compound | Furochromenylideneaminopyrimidinones | Dihydropyrimidin-2(1H)-thiones |

|---|---|---|---|

| Core Structure | Pyrimidine + pyrrolidine + thiophene | Pyrimidine + furochromene | Dihydropyrimidine + thione |

| Fluorine Substitution | Yes (position 5) | No | No |

| Key Functional Groups | Methanone, ethyl | Thioxo, methoxy | Thione, methyl |

| Lipophilicity (LogP) | Moderate (estimated) | High (due to fused rings) | High (thione group) |

| Synthetic Complexity | High | Moderate | Low |

Biologische Aktivität

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a fluorinated pyrimidine derivative, and a thiophene moiety. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol. The structural components are illustrated below:

| Component | Structure |

|---|---|

| Pyrrolidine Ring | Pyrrolidine |

| Fluoropyrimidine | Fluoropyrimidine |

| Thiophene | Thiophene |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The fluorinated pyrimidine component is known for its role in anticancer activity, potentially enhancing the compound's efficacy against various cancer cell lines. Initial studies indicate that it may effectively bind to certain enzymes involved in metabolic pathways, leading to significant biological effects.

Biological Activity Studies

Preliminary studies have shown promising results regarding the biological activities of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes related to cancer progression and other diseases. For instance, compounds with similar structures have demonstrated the ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for cell proliferation.

- Anticancer Activity : The fluoropyrimidine component is linked with anticancer properties, as seen in various studies where similar compounds showed efficacy against cancer cell lines such as A431 vulvar epidermal carcinoma cells. These studies indicate that the compound may inhibit cell proliferation, migration, and invasion.

- Binding Affinity : Binding affinity assays suggest that this compound may interact with key proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Case Studies

Several case studies highlight the biological potential of compounds related to (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone:

- Study on Pyrimidine Derivatives : Research has shown that pyrimidine derivatives can significantly inhibit cell growth in various cancer models. For example, a study demonstrated that chloroethyl pyrimidine nucleosides inhibited proliferation in A431 cells by disrupting DNA synthesis pathways.

- Fluorinated Compounds : A study focusing on fluorinated pyrimidines indicated their enhanced selectivity towards cancer cells compared to normal cells, suggesting a therapeutic window that could be exploited for drug development.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.